molecular formula C6H3ClN2 B021959 2-Chloro-5-cyanopyridine CAS No. 33252-28-7

2-Chloro-5-cyanopyridine

Cat. No. B021959
CAS RN: 33252-28-7
M. Wt: 138.55 g/mol
InChI Key: ORIQLMBUPMABDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05675012

Procedure details

In a 200-ml reaction flask equipped with a thermometer, a Dimroth condenser and a stirrer were fed 46 g (0.2 mole) of 2-chloro-5-trichloromehtylpyridine, 16 g (0.3 mole) of ammonium chloride and 0.23 g (0.5% by weight) of cupric oxide. The mixture was reacted at 200° C. for 12 hours. The reaction mixture was cooled. At 130° C., 100 ml of xylene was added into the reaction flask. The mixture was cooled further. At 60° C., the mixture was filtered to remove a copper salt and excessive ammonium chloride. The filtrate (xylene layer) was concentrated. The resulting concentrate was subjected to distillation to obtain 20.3 g of 2-chloro-5-cyanopyridine as a fraction having a boiling point of 146°-150° C./15 mmHg. [Yield: 73.3%, colorless crystals having a melting point of 117°-118° C. (crystallization took place after distillation)]
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric oxide
Quantity
0.23 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](Cl)(Cl)Cl)=[CH:4][N:3]=1.[Cl-].[NH4+:13]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:13])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(Cl)(Cl)Cl
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
cupric oxide
Quantity
0.23 g
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200-ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 200° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled further
FILTRATION
Type
FILTRATION
Details
At 60° C., the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a copper salt and excessive ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate (xylene layer) was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 20.3 g
YIELD: PERCENTYIELD 73.3%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.